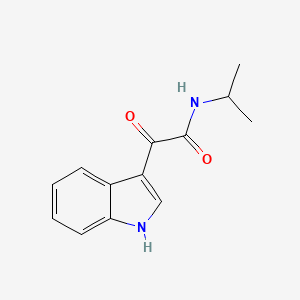

2-(1H-indol-3-yl)-N-isopropyl-2-oxoacetamide

Overview

Description

2-(1H-indol-3-yl)-N-isopropyl-2-oxoacetamide is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-isopropyl-2-oxoacetamide typically involves the reaction of indole derivatives with isopropylamine and oxoacetic acid derivatives. One common method includes the following steps:

Formation of the Indole Derivative: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

Amidation Reaction: The indole derivative is then reacted with isopropylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Oxidation: The final step involves the oxidation of the intermediate to introduce the oxo group, often using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-isopropyl-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: PCC, DMP, or other oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of higher oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Target Interactions

Indole derivatives like 2-(1H-indol-3-yl)-N-isopropyl-2-oxoacetamide interact with various biological targets, including:

- Receptors : High-affinity binding to multiple receptors involved in cellular signaling.

- Enzymes : Inhibition or modulation of enzyme activity, affecting metabolic pathways.

Biochemical Pathways

This compound is metabolized from tryptophan by intestinal microorganisms, leading to various biological effects such as:

- Antiviral Activity : Inhibiting viral replication.

- Anti-inflammatory Effects : Reducing inflammation through modulation of inflammatory pathways.

- Anticancer Properties : Inducing apoptosis in cancer cells.

Scientific Research Applications

The applications of this compound span several fields:

Medicinal Chemistry

Used as a scaffold for designing new drugs targeting:

- Cancer : Exhibiting cytotoxic effects on various cancer cell lines.

- Infectious Diseases : Potential antiviral and antimicrobial properties.

Chemical Biology

Employed as a molecular probe to study:

- Biological Processes : Investigating signal transduction pathways and receptor interactions.

Industrial Applications

Potential for use in:

- Material Synthesis : As a precursor for advanced materials and functionalized indole derivatives.

Case Studies and Research Findings

Several studies have demonstrated the efficacy of 2-(1H-indol-3-y)-N-isopropyl-2-oxoacetamide in various applications:

- Anticancer Activity : Research indicates that this compound induces apoptosis in breast cancer cells through modulation of apoptotic pathways, showcasing its potential as a therapeutic agent.

- Antiviral Properties : Studies have shown that it inhibits the replication of certain viruses, suggesting its utility in developing antiviral therapies.

- Enzyme Inhibition Studies : Investigations into its role as an enzyme inhibitor reveal potential applications in treating diseases where enzyme dysregulation is a factor.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-isopropyl-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic natural substrates or ligands, allowing the compound to bind with high affinity to its targets. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2-(1H-indol-3-yl)quinazolin-4(3H)-one: Another indole derivative with significant biological activity.

Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

Indole-3-carbinol: Found in cruciferous vegetables and known for its anticancer properties.

Uniqueness

2-(1H-indol-3-yl)-N-isopropyl-2-oxoacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its isopropyl and oxoacetamide groups contribute to its unique pharmacological profile, making it a valuable compound for drug discovery and development.

Biological Activity

The compound 2-(1H-indol-3-yl)-N-isopropyl-2-oxoacetamide is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Indole derivatives are known for their interactions with various biological targets, leading to significant therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

Chemical Structure and Synthesis

The chemical structure of this compound features an indole ring connected to an isopropyl group and an oxoacetamide moiety. The synthesis typically involves:

- Formation of the Indole Derivative : Using methods such as Fischer or Bartoli indole synthesis.

- Amidation Reaction : Reacting the indole derivative with isopropylamine in the presence of coupling agents like EDCI.

- Oxidation : Introducing the oxo group using oxidizing agents such as PCC or DMP.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines, particularly colon and lung tumors. The compound's mechanism involves:

- Inhibition of Cell Proliferation : Studies show that it can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and death.

- Impact on Tumor Microenvironment : It may alter the tumor microenvironment, reducing angiogenesis and enhancing immune response against tumors .

Antimicrobial Properties

This compound has shown promising results against a range of microbial pathogens, including:

- Bacterial Infections : Effective against Staphylococcus aureus (including MRSA) and Mycobacterium tuberculosis, highlighting its potential as an antibacterial agent .

- Mechanism of Action : It is believed to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways, leading to cell death .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by:

- Inhibiting Pro-inflammatory Cytokines : It reduces the production of cytokines such as TNF-alpha and IL-6, which play a crucial role in inflammatory responses.

- Modulating Immune Responses : By influencing immune cell activity, it can potentially alleviate conditions characterized by chronic inflammation.

The biological activities of this compound are attributed to its ability to bind with high affinity to multiple receptors and enzymes involved in key biochemical pathways:

- Receptor Binding : The compound interacts with various receptors that mediate cellular responses to stress and inflammation.

- Biochemical Pathways : It influences pathways related to apoptosis, cell cycle regulation, and immune modulation .

Case Studies

Several studies have investigated the biological effects of this compound:

- Anticancer Study :

- Antimicrobial Study :

Comparison with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds reveals distinct biological profiles:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(1H-indol-3-yl)quinazolin-4(3H)-one | Indole derivative | Significant anticancer activity |

| Indole-3-acetic acid | Plant hormone | Role in plant growth regulation |

| Indole-3-carbinol | Found in cruciferous vegetables | Known for anticancer properties |

Properties

IUPAC Name |

2-(1H-indol-3-yl)-2-oxo-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-8(2)15-13(17)12(16)10-7-14-11-6-4-3-5-9(10)11/h3-8,14H,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMOPMGBQZAQRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401252410 | |

| Record name | N-(1-Methylethyl)-α-oxo-1H-indole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401252410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55654-70-1 | |

| Record name | N-(1-Methylethyl)-α-oxo-1H-indole-3-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55654-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Methylethyl)-α-oxo-1H-indole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401252410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.